1-(4-Hydroxyphenyl)hexan-1-one

Catalog No.
S1894235
CAS No.
2589-72-2
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Hydroxyphenyl)hexan-1-one

CAS Number

2589-72-2

Product Name

1-(4-Hydroxyphenyl)hexan-1-one

IUPAC Name

1-(4-hydroxyphenyl)hexan-1-one

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3

InChI Key

YDGNMJZDWLQUTE-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)O

The exact mass of the compound 1-(4-Hydroxyphenyl)hexan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Hydroxyphenyl)hexan-1-one (CAS 2589-72-2), commonly referred to as 4'-hydroxyhexanophenone, is a mid-chain alkyl phenolic ketone utilized primarily as a critical intermediate in advanced materials and specialty chemical synthesis. Featuring a para-substituted phenol ring and a six-carbon (hexanoyl) acyl chain, it provides a highly specific balance of lipophilicity, thermal processability, and reactivity. In industrial procurement, it is highly valued as the direct precursor to 4-hexylphenol via reduction, a structural motif that is absolutely essential for the assembly of nematic liquid crystals and photoresponsive surfactants . Its defined alkyl chain length offers predictable steric and hydrophobic properties that shorter or longer homologues simply cannot replicate in formulation or material science workflows.

Substituting 1-(4-Hydroxyphenyl)hexan-1-one with the more common and inexpensive 4'-hydroxyacetophenone (C2) or the longer 4'-hydroxyoctanophenone (C8) routinely fails in application-critical workflows. The length of the alkyl chain directly dictates the molecular aspect ratio and the Hydrophilic-Lipophilic Balance (HLB) of downstream products [1]. For instance, reducing 4'-hydroxyacetophenone yields 4-ethylphenol, which completely lacks the necessary hydrophobic tail length to stabilize smectic or nematic liquid crystal phases. Conversely, substituting with the C8 homologue excessively increases lipophilicity and alters the melting point, which can disrupt the clearing point of liquid crystal blends or cause unwanted precipitation in surfactant formulations . Consequently, the C6 hexanoyl chain is a strict, non-interchangeable structural requirement for specific mesogenic and interfacial applications.

Thermal Processability and Melting Point Dynamics

Thermal properties significantly impact the manufacturability and solvent compatibility of phenolic ketones during scale-up. 1-(4-Hydroxyphenyl)hexan-1-one exhibits a melting point of approximately 63 °C . In direct comparison, the widely used shorter-chain baseline comparator, 4'-hydroxyacetophenone, has a significantly higher melting point of 109–111 °C. This substantial reduction in melting temperature for the hexanoyl derivative enhances its solubility in standard organic solvents (such as methanol and dichloromethane) at ambient temperatures and reduces the thermal energy required for melt-phase reactions.

Evidence DimensionMelting Point
Target Compound Data~63 °C
Comparator Or Baseline4'-hydroxyacetophenone (~109–111 °C)
Quantified Difference~46 °C reduction in melting point
ConditionsStandard atmospheric pressure, crystalline solid state

A lower melting point facilitates easier dissolution and lowers the energy barrier for processing, reducing the risk of thermal degradation during industrial scale-up.

Lipophilicity and Formulation Compatibility

The hexanoyl chain imparts a specific hydrophobic character that is critical for partitioning in biphasic systems and non-polar matrices. 1-(4-Hydroxyphenyl)hexan-1-one has a calculated LogP of approximately 3.15–3.20 [1]. In contrast, 4'-hydroxyacetophenone possesses a LogP of only ~1.35 [1]. This nearly 1.8-unit increase in LogP means the hexanoyl derivative is orders of magnitude more lipophilic, which is a decisive factor when formulating oil-soluble antioxidants, lipophilic prodrugs, or when requiring high solubility in non-polar resin matrices where shorter chains would phase-separate.

Evidence DimensionCalculated Octanol-Water Partition Coefficient (LogP)
Target Compound DataLogP ~3.15 - 3.20
Comparator Or Baseline4'-hydroxyacetophenone (LogP ~1.35)
Quantified Difference+1.8 to +1.85 LogP units
ConditionsStandard predictive models (XLogP3) at 25 °C

The precise lipophilicity of the C6 chain ensures optimal partitioning and solubility in hydrophobic industrial formulations where shorter chains would fail to integrate.

Precursor Suitability for Mesogenic Core Assembly

In the synthesis of advanced materials, 1-(4-Hydroxyphenyl)hexan-1-one is the obligatory precursor for 4-hexylphenol via Clemmensen or Wolff-Kishner reduction. The resulting 6-carbon alkyl tail provides the exact molecular aspect ratio required to induce stable nematic liquid crystal phases [1]. Utilizing 4'-hydroxyacetophenone yields 4-ethylphenol, which provides a C2 tail that is structurally insufficient to support the anisotropic intermolecular forces necessary for liquid crystal mesophase formation, rendering it completely useless for this specific material science application.

Evidence DimensionDownstream Alkyl Tail Length
Target Compound DataYields C6 tail (4-hexylphenol)
Comparator Or Baseline4'-hydroxyacetophenone yields C2 tail (4-ethylphenol)
Quantified DifferenceAddition of 4 methylene units to the hydrophobic tail
ConditionsPost-reduction application in liquid crystal synthesis

Procurement of the C6 ketone is strictly necessary for synthesizing mesogens, as shorter chains fundamentally fail to form functional liquid crystal phases.

Synthesis of Nematic Liquid Crystal Displays (LCDs)

This application directly follows from the compound's role as a precursor to 4-hexylphenol. The C6 alkyl chain is perfectly sized to provide the necessary molecular aspect ratio and clearing point stability for advanced nematic liquid crystal mixtures used in display technologies, where shorter C2 or C4 chains fail to induce the mesophase [1].

Manufacturing of Photoresponsive Surfactants

1-(4-Hydroxyphenyl)hexan-1-one is the optimal starting material for synthesizing light-sensitive emulsifiers, such as sodium 4-hexylphenylazosulfonate. The hexyl chain provides the precise Hydrophilic-Lipophilic Balance (HLB) required to stabilize water-in-oil microemulsions that can be destabilized on demand via UV irradiation, a property directly tied to its specific LogP [2].

Development of Specialty Lipophilic Preservatives

Because of its specific LogP (~3.2) and lower melting point compared to acetophenone derivatives, this compound is an ideal intermediate for synthesizing lipophilic phenolic antioxidants and antimicrobial agents that must partition effectively into the oil phase of complex cosmetic or industrial emulsion formulations without precipitating [1].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (97.44%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Hydroxyphenyl)-1-heptanone

Dates

Last modified: 08-16-2023

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